![molecular formula C10H10N2O4 B14359928 2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid CAS No. 92614-53-4](/img/structure/B14359928.png)
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid typically involves the reaction of pyridine-3-carboxylic acid with an appropriate amine and a butanoic acid derivative. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyridine-3-carboxylic acid and the amine. The reaction is usually carried out in an organic solvent such as dichloromethane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
科学的研究の応用
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
類似化合物との比較
Similar Compounds
- 2-Oxo-4-[(pyridine-2-carbonyl)amino]butanoic acid
- 2-Oxo-4-[(pyridine-4-carbonyl)amino]butanoic acid
- 2-Oxo-4-[(pyridine-3-carbonyl)amino]pentanoic acid
Uniqueness
2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid is unique due to the specific position of the pyridine ring and the carbonyl group, which influences its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
92614-53-4 |
|---|---|
分子式 |
C10H10N2O4 |
分子量 |
222.20 g/mol |
IUPAC名 |
2-oxo-4-(pyridine-3-carbonylamino)butanoic acid |
InChI |
InChI=1S/C10H10N2O4/c13-8(10(15)16)3-5-12-9(14)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H,12,14)(H,15,16) |
InChIキー |
YJKBUJHFYZHFBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C(=O)NCCC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


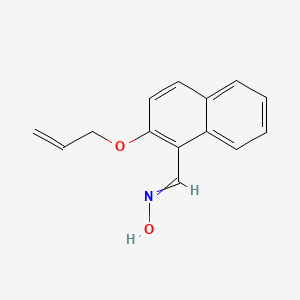
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)
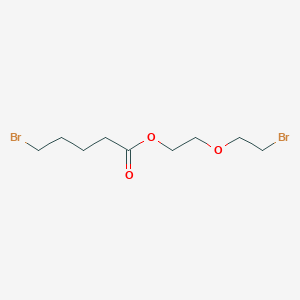
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
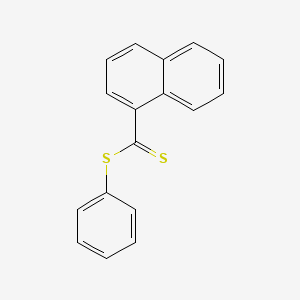
![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
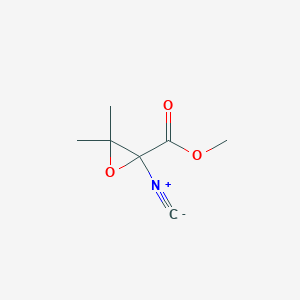
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
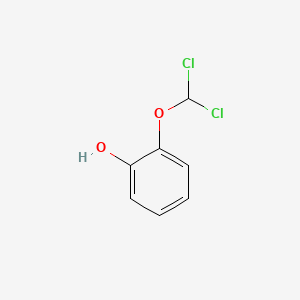
![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
![2-[4-(4-Cyanophenoxy)phenyl]-1H-indole-5-carbonitrile](/img/structure/B14359944.png)
